
3-chloro-4-methoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction . This technique provides detailed information about the atomic arrangement and bond lengths in the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2-(Chloromethyl)-5,6,7,8-tetrahydropyrido [4’,3’:4,5]thieno [2,3- d ]pyrimidin-4 (3 Н )-ones reacted with acetylenedicarboxylate ester, methyl propiolate, or acetylacetylene, forming mixtures of 2- .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques such as 1 H-NMR, 13 C-NMR, and mass spectrometry .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
A derivative of benzenesulfonamide demonstrated significant antifungal activity against Aspergillus niger and Aspergillus flavus, showcasing the potential of these compounds in combating fungal infections. The structure-activity relationship (SAR) trends further affirm the medicinal prospects of this chemical class in antifungal therapies (Gupta & Halve, 2015).
Photodynamic Therapy for Cancer Treatment
A particular compound, zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, exhibited promising characteristics as a photosensitizer in photodynamic therapy. Its notable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield position it as a potent Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
The combination of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, synthesized under microwave irradiation conditions, showed commendable anticancer activity against various human cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This highlights the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Kumar et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it may play a role in carbon–carbon bond formation , which is a fundamental process in organic synthesis.
Result of Action
Its potential role in sm cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds , which could have significant implications in the synthesis of complex organic molecules.
Action Environment
The success of sm cross-coupling reactions, in which the compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-4-methoxy-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c1-24-15-3-2-13(10-14(15)17)26(22,23)19-11-12-4-5-18-16(20-12)21-6-8-25-9-7-21/h2-5,10,19H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMFWLVIMCEMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


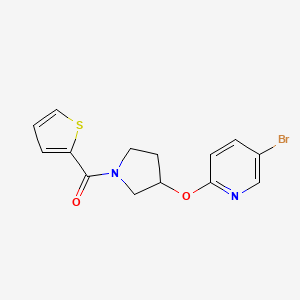

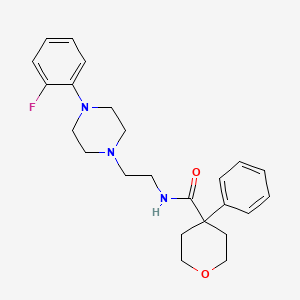
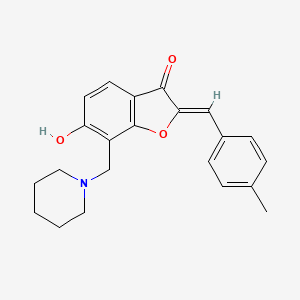
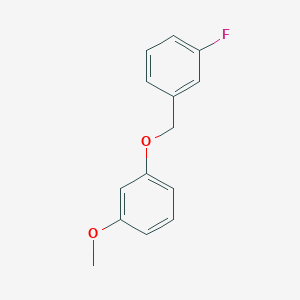
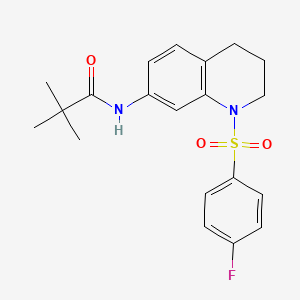
![2-(2-fluorobenzyl)-8-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2797622.png)
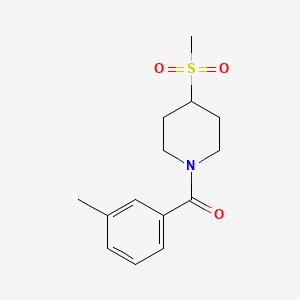


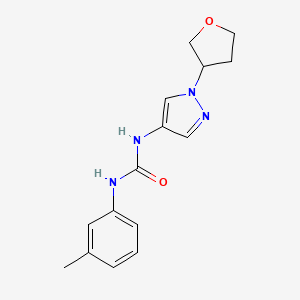
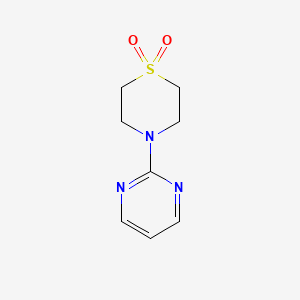
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797632.png)